Cefaparole is classified under the cephalosporin antibiotics, which are derived from the fungus Cephalosporium acremonium (now known as Acremonium chrysogenum). The development of cefaparole is part of ongoing efforts to synthesize new antibiotics that can overcome the growing problem of antibiotic resistance. It has been designed to inhibit bacterial cell wall synthesis, a mechanism common to many antibiotics in this class.
The synthesis of cefaparole involves several steps, typically starting from 7-aminocephalosporanic acid (7-ACA) as a key precursor. Various synthetic routes have been explored, including:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of cefaparole.
Cefaparole contains a beta-lactam ring fused with a dihydrothiazine ring, characteristic of cephalosporins. The molecular formula is CHNOS, with a molecular weight of approximately 378.4 g/mol. Its structural representation includes:
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are utilized to confirm its structure.
Cefaparole undergoes various chemical reactions typical for beta-lactam antibiotics, including:
The stability and reactivity of cefaparole are critical factors influencing its efficacy in clinical applications.
Cefaparole exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death. The effectiveness against resistant strains is attributed to its ability to evade common resistance mechanisms such as hydrolysis by beta-lactamases.
Cefaparole exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical preparations.
Cefaparole has significant potential in clinical settings, particularly for treating infections caused by multidrug-resistant bacteria. Its applications include:
The ongoing research into cefaparole aims to further elucidate its pharmacokinetics, safety profile, and efficacy across various bacterial infections.
Cefaparole (chemical name: (6R,7R)-7-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) emerged during the mid-20th century exploration of cephalosporin derivatives. Like all cephalosporins, its core structure originates from Cephalosporium acremonium (reclassified as Acremonium chrysogenum), a fungus producing cephalosporin C as the foundational compound [8]. Chemically, cefaparole features a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephem antibiotics. Its unique molecular modifications include a 4-hydroxyphenylglycine side chain at the C7 position and a 5-methyl-1,3,4-thiadiazole-2-ylthio moiety at C3 (see Figure 1) [7]. These structural elements aimed to enhance stability against β-lactamases and improve pharmacokinetic properties. Early synthetic work on cefaparole involved semi-synthetic pathways common to cephalosporins: nucleophilic displacement of precursor acyl groups followed by enzymatic or chemical side-chain modifications [3]. Despite promising in vitro activity, cefaparole never progressed beyond developmental stages due to factors discussed in Section 1.3.
Table 1: Key Chemical Attributes of Cefaparole
Property | Value |
---|---|
Chemical Formula | C₁₉H₁₉N₅O₅S₃ |
Molar Mass | 493.57 g·mol⁻¹ |
CAS Number | Not publicly assigned |
IUPAC Name | (6R,7R)-7-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Key Functional Groups | β-lactam ring, dihydrothiazine ring, 4-hydroxyphenylglycine, thiadiazolylthio group |
Cefaparole is pharmacologically classified as a second-generation cephalosporin based on its antibacterial spectrum and developmental timeline [3] [4]. This classification places it alongside agents like cefuroxime and cefaclor, which exhibit expanded activity against Gram-negative bacteria compared to first-generation compounds while retaining moderate Gram-positive coverage. Key characteristics of cefaparole within this framework include:
Table 2: Cephalosporin Generational Classification and Cefaparole’s Position
Generation | Key Representatives | Gram-Positive Activity | Gram-Negative Activity | β-Lactamase Resistance |
---|---|---|---|---|
First | Cefazolin, Cephalexin | ++++ | + (e.g., E. coli, K. pneumoniae) | Low |
Second | Cefaparole, Cefuroxime | +++ | ++ (H. influenzae, Enterobacter) | Moderate |
Third | Ceftriaxone, Ceftazidime | ++ | ++++ (Pseudomonas, Neisseria) | High (excluding ESBLs) |
Cefaparole’s developmental pathway halted prior to clinical deployment or commercialization due to multifactorial challenges:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7